Crystal Violet

Beschreibung

What is Crystal Violet?

This compound (gentian violet) is also known as methyl Violet 10B or Hexamethyl Pararosaniline Chide. It's a triarylmethane-based dye that's used in Gram's method for classifying bacteria.

Gentian violet (GV), which can be dissociated into positive (GV+), and negative ions (Cl-), can penetrate both Gram-positive and gram-negative bacterial cells. The GV+ ions interact with negatively charged components of bacterial cell walls, including DNA, peptidoglycan, and lipopolysaccharide. This agent also can be used as a mitotic poison and mutagen. The photodynamic effect of GV is mediated through a free-radical mechanism. This agent also dissipates prokaryotic and eukaryotic membrane action potentials, inducing permeability. This causes respiratory inhibition, which leads to cell death.

This compound's name refers only to its color. It is not made of violets or gentians.

The color of this compound

The dye is blue-violet when this compound is dissolved in water. It has an absorbance maximum of 590nm and an elimination coefficient of 87,000M-1 cm-1.

The dye is green at pH +1.0 with absorption maxima of 420 nm & 620 nm. At pH -1.0, the dye turns yellow with an absorption peak at 420nm.

Different charged states in the dye molecule are responsible for the various colors. The yellow form has three nitrogen atoms that have a positive charge. Two of them are protonated. The green form is a dye that has two nitrogen atoms positively charged. At neutral pH, the two extra protons are lost to the solution leaving only one positive-charged nitrogen atom. The pKa values for both protons lost are 1.15 and 1.8.

Uses of this compound

It is used in textile and paper dyes. It can colorize various products, such as fertilizer and antifreeze, detergent, leather, etc.

This dye is used in histological staining, especially Gram staining, to classify bacteria.

This compound also can be used to conduct DNA gel electrophoresis as an alternative to fluorescent, translucent dyes like ethidium bromide.

This compound is a biomedical dye used in biomedical research to stain nuclei and adherent cells. It also allows for quantifying DNA proportional to the number of cells.

This compound is used in forensics to create fingerprints. This compound can also be used in forensics to create fingerprints.

Medical of this compound

This compound has antibacterial, antifungal, antihelminthic, antitrypanosomal, antiangiogenic, and antitumor properties. It is used medically for these properties, in particular for dentistry, and is also known as "pyocyanin" (or "pyoctanine").

This compound is commonly used for:

Marking the skin for surgery preparation and allergy testing;

Treating Candida albicans and related fungal infections, such as thrush, yeast infections, and various types of tinea (ringworm, athlete's foot, jock itch);

Treating impetigo.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJXZNDDNMQXFV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N3.Cl, C25H30ClN3 |

Source

|

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020653 |

Source

|

| Record name | Gentian Violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethyl-p-rosaniline chloride is a green to dark green powder. (NTP, 1992), Green powder, insoluble in water; [CAMEO] |

Source

|

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gentian violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1974 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 86 °F (NTP, 1992), Very soluble in water, chloroform, In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL, Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene, In water, 4,000 mg/L at 25 °C |

Source

|

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gentian Violet | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Pharmaceutical grades of Basic Violet 3 have been purified to reduce the heavy metal salt content below the limits of 10 ppm for arsenic and 30 ppm for lead. Although the term Gentian Violet is used, the structure given is for Basic Violet 3. |

Source

|

| Record name | Gentian Violet | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green powder or greenish, glistening pieces with metallic luster, Green powder, Bright blue-violet crystals | |

CAS No. |

548-62-9 |

Source

|

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crystal violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylrosanilinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gentian violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crystal violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gentian Violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[4,4'-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTIAN VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4Z741D6O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentian Violet | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

419 °F (Decomposes) (NTP, 1992), 215 °C (decomposes) |

Source

|

| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gentian Violet | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Differential Dye: An In-Depth Technical Guide to Crystal Violet's Mechanism of Action in Gram Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of crystal violet in the Gram staining procedure, a cornerstone technique in microbiology. The differential staining method, developed by Hans Christian Gram in 1884, remains a critical first step in the identification and classification of bacteria, fundamentally dividing them into two large groups: Gram-positive and Gram-negative.[1] This distinction is based on the structural differences in their cell walls, which dictates the retention or loss of the primary stain, this compound.[2][3] Understanding the intricate molecular interactions at each stage of the Gram stain is paramount for accurate bacterial identification, informing subsequent diagnostic and therapeutic strategies.

The Core Principle: A Tale of Two Cell Walls

The efficacy of Gram staining hinges on the disparate architecture of bacterial cell walls. Gram-positive bacteria possess a thick, mesh-like cell wall composed of multiple layers of peptidoglycan (50–90% of the cell envelope), interwoven with teichoic and lipoteichoic acids.[2][4] In stark contrast, Gram-negative bacteria have a much thinner peptidoglycan layer (approximately 10% of the cell envelope) sandwiched between an inner cytoplasmic membrane and an outer membrane rich in lipopolysaccharides (LPS).[2][5] This fundamental structural dichotomy is the basis for the differential retention of the this compound-iodine complex.

Mechanism of Action: A Step-by-Step Molecular Interaction

The Gram staining procedure involves a precise sequence of staining, mordanting, decolorizing, and counterstaining. Each step plays a critical role in the final differentiation of the bacteria.

Primary Staining with this compound

The initial step involves the application of this compound, a water-soluble, cationic triphenylmethane dye.[6][7] In aqueous solution, this compound dissociates into a positively charged chromophore (CV+) and a chloride anion (Cl-). The CV+ ion, being positively charged, is electrostatically attracted to and penetrates the negatively charged components of both Gram-positive and Gram-negative bacterial cell walls, including peptidoglycan and teichoic acids in Gram-positive bacteria, and the LPS of Gram-negative bacteria.[8] At this stage, all bacterial cells appear purple.

The Role of the Mordant: Gram's Iodine

Following the primary stain, Gram's iodine solution (a solution of iodine and potassium iodide) is applied. Iodine acts as a mordant, a substance that forms a complex with the primary stain, thereby increasing its affinity for the cell.[9] The iodine molecules interact with the this compound ions to form a large, insoluble this compound-iodine (CV-I) complex within the layers of the cell wall.[3][10] This complex is significantly larger than the individual this compound molecules and is less soluble in water, effectively trapping the dye within the cellular structure of both bacterial types.[3]

The Critical Step: Decolorization

The decolorization step is the most critical and time-sensitive part of the procedure.[1][11] A decolorizing agent, typically ethanol, acetone, or a mixture of both, is applied. The effect of the decolorizer is twofold and is dictated by the cell wall structure:

-

In Gram-Positive Bacteria: The decolorizer has a dehydrating effect on the thick peptidoglycan layer. This dehydration causes the pores in the peptidoglycan mesh to shrink and tighten, trapping the large CV-I complexes within the cell wall.[3][11] Consequently, Gram-positive bacteria resist decolorization and retain the purple color of the primary stain.

-

In Gram-Negative Bacteria: The decolorizer dissolves the outer lipid membrane, a key component of the Gram-negative cell wall.[11] This disruption allows the thin and now exposed peptidoglycan layer to be easily penetrated by the decolorizing agent, which then washes away the CV-I complexes.[2][3] As a result, Gram-negative bacteria are rendered colorless.

Counterstaining with Safranin

The final step involves the application of a counterstain, most commonly safranin, a red or pink colored basic dye.[3] The safranin stains the now colorless Gram-negative bacteria, causing them to appear pink or red under the microscope.[10] Gram-positive bacteria, which have retained the darker purple CV-I complex, are unaffected by the lighter safranin counterstain and remain purple.[3]

Data Presentation

| Characteristic | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Peptidoglycan Layer Thickness | Thick (50-90% of cell envelope) | Thin (10% of cell envelope) |

| Outer Membrane | Absent | Present (Lipopolysaccharide-rich) |

| Interaction with this compound | CV+ ions penetrate the thick peptidoglycan layer. | CV+ ions penetrate the outer membrane and thin peptidoglycan layer. |

| Formation of CV-I Complex | Large, insoluble CV-I complexes are formed and trapped within the peptidoglycan layers. | Large, insoluble CV-I complexes are formed but are not effectively trapped. |

| Effect of Decolorizer | Dehydration of the peptidoglycan layer shrinks pores, trapping the CV-I complex. | The outer membrane is dissolved, and the thin peptidoglycan layer allows the CV-I complex to be washed out. |

| Final Color after Staining | Purple | Pink/Red |

Experimental Protocols

A standardized and meticulously followed protocol is crucial for reliable and reproducible Gram staining results.

Reagents:

-

This compound (Primary Stain): 0.5% to 1.0% (w/v) solution in distilled water and ethanol.

-

Gram's Iodine (Mordant): 1% (w/v) iodine and 2% (w/v) potassium iodide in distilled water.

-

Decolorizer: 95% (v/v) ethanol or a 1:1 mixture of acetone and ethanol.

-

Safranin (Counterstain): 0.5% to 2.5% (w/v) solution in 95% ethanol, diluted with distilled water.

Detailed Methodology:

-

Smear Preparation: Prepare a thin smear of the bacterial sample on a clean, grease-free microscope slide. Allow the smear to air dry completely.

-

Heat Fixation: Pass the dried slide, smear side up, through the flame of a Bunsen burner 2-3 times. This step adheres the bacteria to the slide and kills them. Avoid overheating, as it can distort cellular morphology.

-

Primary Staining: Flood the smear with this compound solution and let it stand for 1 minute.

-

Rinsing: Gently rinse the slide with a slow stream of tap water for 5 seconds to remove excess this compound.

-

Mordant Application: Flood the smear with Gram's iodine solution and let it stand for 1 minute.

-

Rinsing: Gently rinse the slide with tap water for 5 seconds.

-

Decolorization: Hold the slide at a 45-degree angle and apply the decolorizer drop by drop until the runoff is clear. This is a critical step and should not exceed 15-30 seconds for ethanol or be shorter for acetone-alcohol mixtures.

-

Rinsing: Immediately rinse the slide with tap water to stop the decolorization process.

-

Counterstaining: Flood the smear with safranin solution and let it stand for 30-60 seconds.

-

Rinsing and Drying: Gently rinse the slide with tap water and blot it dry using bibulous paper.

-

Microscopic Examination: Examine the stained slide under a light microscope with an oil immersion objective.

Mandatory Visualizations

The following diagrams illustrate the key processes and structures involved in the Gram staining mechanism.

Caption: Experimental workflow of the Gram staining procedure.

Caption: Structural comparison of Gram-positive and Gram-negative cell walls.

Caption: Differential effect of the decolorizer on bacterial cell walls.

References

- 1. Gram Staining [serc.carleton.edu]

- 2. Untitled Document [mchenry.edu]

- 3. A quantitative gram reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A QUANTITATIVE GRAM REACTION [ouci.dntb.gov.ua]

- 5. A QUANTITATIVE GRAM REACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labhub.itg.be [labhub.itg.be]

- 7. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. microbenotes.com [microbenotes.com]

- 11. Gram Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Crystal Violet

For Researchers, Scientists, and Drug Development Professionals

Crystal violet, also known as gentian violet or methyl violet 10B, is a triarylmethane dye with a wide range of applications, from a histological stain in microbiology to an industrial colorant.[1][2] Its synthesis is a classic example of electrophilic aromatic substitution and condensation reactions. This technical guide provides a detailed overview of the primary synthesis pathways, key precursors, reaction mechanisms, and experimental protocols for the preparation of this compound.

Core Synthesis Pathways and Precursors

Several synthetic routes to this compound have been developed, each with distinct advantages and precursor requirements. The most prominent methods are detailed below.

The Michler's Ketone Pathway

Historically, one of the most significant industrial methods for synthesizing this compound involves the reaction of N,N-dimethylaniline with phosgene (COCl₂).[1][3] This process occurs in two main stages:

-

Formation of Michler's Ketone: N,N-dimethylaniline reacts with the highly toxic phosgene in a Friedel-Crafts acylation reaction to produce 4,4'-bis(dimethylamino)benzophenone, commonly known as Michler's ketone.[1][4]

-

Condensation Reaction: Michler's ketone then undergoes a condensation reaction with an additional molecule of N,N-dimethylaniline. This step is typically facilitated by a dehydrating agent and catalyst such as phosphorus oxychloride (POCl₃) and hydrochloric acid (HCl).[1][3]

Precursors:

-

N,N-dimethylaniline

-

Phosgene (or a safer equivalent like triphosgene)

-

Phosphorus oxychloride

-

Hydrochloric acid

Diagram of the Michler's Ketone Pathway:

Caption: Synthesis of this compound via Michler's Ketone.

The Formaldehyde Condensation Pathway

A more common and safer laboratory-scale synthesis avoids the use of phosgene. This method involves the condensation of N,N-dimethylaniline with formaldehyde.[1][3]

-

Leuco Dye Formation: Three molecules of N,N-dimethylaniline react with one molecule of formaldehyde under acidic conditions to form the colorless leuco base of this compound, 4,4',4''-tris(dimethylamino)triphenylmethane.[5]

-

Oxidation: The leuco base is then oxidized to the colored triphenylmethyl cation. Common oxidizing agents for this step include manganese dioxide (MnO₂) or lead dioxide (PbO₂), often in the presence of an acid like hydrochloric acid to form the chloride salt.[3]

Precursors:

-

N,N-dimethylaniline

-

Formaldehyde (or its polymer, paraformaldehyde)

-

An oxidizing agent (e.g., manganese dioxide, lead dioxide, chloranil)

-

An acid (e.g., hydrochloric acid)

Diagram of the Formaldehyde Condensation Pathway:

Caption: Synthesis of this compound via Formaldehyde Condensation.

Alternative Synthesis Routes

Other less common but noteworthy methods for synthesizing this compound have also been reported:

-

Reaction with Carbon Tetrachloride: A patented process describes the synthesis of this compound by reacting N,N-dimethylaniline with carbon tetrachloride in the presence of aluminum chloride as a catalyst.[6]

-

Reaction with p-Dimethylaminobenzaldehyde: This route involves the reaction of N,N-dimethylaniline with p-dimethylaminobenzaldehyde in the presence of aniline hydrochloride, reportedly achieving a high yield.[3]

Quantitative Data Summary

The yield of this compound can vary significantly depending on the chosen synthetic pathway and reaction conditions. The table below summarizes reported yields for different methods.

| Synthesis Pathway | Precursors | Reported Yield | Reference |

| N,N-dimethylaniline and p-dimethylaminobenzaldehyde | N,N-dimethylaniline, p-dimethylaminobenzaldehyde, aniline hydrochloride | 86% | [3] |

| N,N-dimethylaniline and p-dimethylaminobenzaldehyde (two-step) | N,N-dimethylaniline, p-dimethylaminobenzaldehyde, chloranil, sodium nitrite | 80% | [3] |

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound based on the formaldehyde condensation pathway.

Protocol 1: Synthesis of this compound via Formaldehyde Condensation

Materials:

-

N,N-dimethylaniline

-

Paraformaldehyde

-

Glacial acetic acid

-

Chloranil

-

(Dihydrodibenzotetraaza[7]annulene)iron (catalyst)

-

Sodium chloride

-

Water

Procedure:

-

A mixture of 1089 parts N,N-dimethylaniline, 90 parts paraformaldehyde, and 1391 parts glacial acetic acid is heated to 70°C for 1 hour.[8]

-

The solution is then cooled to 50°C.[8]

-

15 parts of chloranil and 15 parts of (dihydrodibenzotetraaza[7]annulene)iron are added to the mixture.[8]

-

The mixture is aerated with vigorous stirring for 20 hours.[8]

-

Approximately 800 parts of glacial acetic acid are distilled off under reduced pressure.[8]

-

The residue is dissolved in 16,000 parts of water at 95°C.[8]

-

The hot solution is filtered.

-

The this compound dye is precipitated from the filtrate by adding 3000 parts of sodium chloride at a pH of 1.5.[8]

-

The crystalline dye is collected by suction filtration and washed with 3000 parts of a dilute sodium chloride solution.[8]

Experimental Workflow Diagram:

Caption: General experimental workflow for this compound synthesis.

This guide provides a foundational understanding of the synthesis of this compound for research and development purposes. The choice of a particular synthetic route will depend on factors such as the availability and cost of precursors, safety considerations (especially concerning phosgene), and the desired scale of production. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - [abbeycolor.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Michler's ketone - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. US3689495A - Synthesis of this compound - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Sciencemadness Discussion Board - this compound Synthesis (Alternative Route?) - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Spectral Properties of Crystal Violet Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core spectral properties of crystal violet, a triarylmethane dye with significant applications in biological staining, analytical chemistry, and biomedical research. A comprehensive understanding of its light-absorbing and emitting characteristics is crucial for its effective application and the development of novel assays. This document provides a detailed overview of its absorption and emission spectra, the influence of environmental factors, and standardized experimental protocols for its spectral analysis.

Introduction to this compound's Spectral Behavior

This compound (CV), also known as gentian violet, exhibits intense coloration due to its strong absorption of visible light. Its spectral properties are not static but are highly sensitive to its molecular environment. Factors such as solvent polarity, pH, and temperature can significantly alter its absorption and fluorescence characteristics. This sensitivity, particularly its solvatochromism, is a key feature that can be harnessed in various analytical applications.

Quantitative Spectral Data

The following tables summarize the key quantitative spectral parameters of this compound in various solvents and conditions.

Table 1: Absorption and Emission Maxima of this compound in Different Solvents

| Solvent | Absorption Maximum (λmax) | Emission Maximum (λem) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Water | 584-590 nm[1][2] | Not typically fluorescent | 87,000[3][1][2] | - |

| Glycerol | 592 nm[4] | 636 nm[4] | - | 0.019 |

| Ethanol | 590 nm | - | 112,000 (at 590.2 nm) | - |

| Methanol | - | - | - | - |

| Chloroform | 587 nm (for 0.5x10⁻⁴ M)[5] | - | - | - |

| DMSO | Shifted ~10 nm to longer wavelengths compared to polar solvents[6] | - | - | - |

Table 2: Effect of pH on the Absorption Maxima of this compound in Aqueous Solution

| pH | Color | Absorption Maxima (λmax) |

| > 1.0 | Green | 420 nm and 620 nm[3][1] |

| Neutral | Blue-Violet | 590 nm[3][1] |

| Strongly Acidic (< 1.0) | Yellow | 420 nm[3][1] |

Factors Influencing Spectral Properties

Solvatochromism

The phenomenon of solvatochromism describes the change in a substance's color with a change in solvent polarity.[7] this compound's absorption spectrum is highly susceptible to the solvent environment.[8] In non-polar solvents, this compound tends to exist as an ion-pair, which influences its electronic structure and, consequently, its absorption spectrum.[9][10] In polar solvents, the dye cation is solvated, leading to different spectral characteristics.[9][10] This is a critical consideration for any application involving this compound in different solvent systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - CAS-Number 548-62-9 - Order from Chemodex [chemodex.com]

- 3. This compound [cogershop.com]

- 4. Spectrum [this compound (Glycerol)] | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

chemical structure and properties of hexamethyl pararosaniline chloride

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Hexamethyl pararosaniline chloride, a prominent member of the triphenylmethane dye family, is more commonly known by its trivial names, Crystal Violet or Gentian Violet.[1][2] This synthetic dye has a long history of use, not only as a potent staining agent in microbiology and histology but also as an effective antiseptic, antifungal, and anthelmintic agent.[1][3] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, mechanisms of action, and key experimental protocols for its application in research and development.

Chemical Structure and Physicochemical Properties

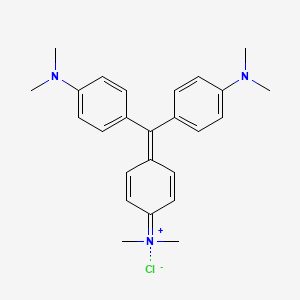

Hexamethyl pararosaniline chloride is a cationic dye with the chemical formula C₂₅H₃₀ClN₃.[1] Its structure consists of a central carbon atom bonded to three phenyl rings, each substituted with a dimethylamino group. The positive charge is delocalized across the molecule, contributing to its intense color and its interaction with biological macromolecules.

The physicochemical properties of hexamethyl pararosaniline chloride are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| IUPAC Name | 4-{Bis[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | [1] |

| Synonyms | This compound, Gentian Violet, Methyl Violet 10B | [1][4] |

| CAS Number | 548-62-9 | [1] |

| Molecular Formula | C₂₅H₃₀ClN₃ | [1][5] |

| Molar Mass | 407.99 g/mol | [1][5] |

| Appearance | Dark green to purple crystalline powder | [6] |

| Melting Point | 205 °C (decomposes) | [1][7] |

| Solubility in Water | 4 g/L at 25 °C | [1] |

| Solubility in other solvents | Soluble in ethanol and chloroform, slightly soluble in ether | [8] |

| UV-Vis Absorbance (λmax) | 590 nm in water | [1][9] |

| pKa | 9.4 | [9] |

Mechanism of Action

The biological activity of hexamethyl pararosaniline chloride is multifaceted and depends on the target organism. Its efficacy as an antimicrobial and antifungal agent is attributed to its ability to disrupt cellular processes.

In Bacteria and Fungi: The positively charged hexamethyl pararosaniline chloride ion can penetrate the cell walls of both Gram-positive and Gram-negative bacteria, as well as fungal cells.[3][10] Inside the cell, it interacts with negatively charged components such as DNA, peptidoglycan, and lipopolysaccharides.[3][10] This interaction can inhibit DNA replication and disrupt the cell membrane potential, leading to respiratory inhibition and cell death.[3] Recent studies suggest that it may also form covalent adducts with thioredoxin reductase, a crucial enzyme for cellular activity, leading to its malfunction.

In Mammalian Cells: In mammalian cells, hexamethyl pararosaniline chloride has been shown to inhibit NADPH oxidases, which leads to a decrease in superoxide production and subsequent anti-inflammatory effects. This mechanism is distinct from its antimicrobial action and is being explored for potential therapeutic applications.

Below is a diagram illustrating the proposed mechanisms of action.

Experimental Protocols

This section provides detailed methodologies for key experiments involving hexamethyl pararosaniline chloride.

Gram Staining of Bacteria

This is the most common application of hexamethyl pararosaniline chloride in microbiology, used to differentiate bacteria into Gram-positive and Gram-negative groups based on their cell wall structure.[11]

Materials:

-

Microscope slides

-

Bacterial culture

-

Inoculating loop

-

Bunsen burner

-

Staining tray

-

This compound solution (0.5% w/v in 10% methanol)[3]

-

Gram's iodine solution

-

Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)

-

Safranin counterstain

-

Distilled water

-

Microscope with oil immersion objective

Procedure:

-

Prepare a thin smear of the bacterial culture on a clean microscope slide.

-

Allow the smear to air dry completely.

-

Heat-fix the smear by passing the slide quickly through the flame of a Bunsen burner three to four times.[11]

-

Place the slide on a staining tray and flood it with this compound solution. Let it stand for 1 minute.[3][11]

-

Gently rinse the slide with tap water.[11]

-

Flood the slide with Gram's iodine solution and let it stand for 1 minute.[11]

-

Rinse the slide with tap water.[11]

-

Decolorize the smear by adding the decolorizer drop by drop until the purple color no longer runs from the smear (typically 5-15 seconds).[11]

-

Immediately rinse the slide with tap water to stop the decolorization process.[11]

-

Flood the slide with safranin counterstain and let it stand for 30-60 seconds.[11]

-

Rinse the slide with tap water and blot it dry gently with bibulous paper.[11]

-

Examine the slide under a microscope using the oil immersion objective. Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.[11]

The following diagram outlines the workflow for the Gram staining procedure.

Cell Viability and Cytotoxicity Assay

This assay is used to quantify the number of viable cells in a culture after treatment with a substance of interest. The amount of this compound staining is proportional to the number of adherent, viable cells.[6]

Materials:

-

Adherent cells cultured in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

This compound staining solution (0.1% to 0.5% w/v in 20% methanol)[12]

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired compounds for the appropriate duration.

-

Carefully remove the culture medium.

-

Gently wash the cells once with PBS.

-

Fix the cells by adding the fixative solution and incubating for 10-15 minutes at room temperature.[10]

-

Remove the fixative and wash the plate with water.

-

Add the this compound staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.[12]

-

Remove the staining solution and wash the plate thoroughly with water until the water runs clear.

-

Allow the plate to air dry completely.

-

Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.

-

Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of 570-590 nm.[12]

Protein Staining in SDS-PAGE Gels

Hexamethyl pararosaniline chloride can be used as a sensitive stain for visualizing proteins separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

Materials:

-

SDS-PAGE gel with separated proteins

-

Staining solution (0.001% w/v this compound in 10% v/v methanol and 1.5% v/v acetic acid)[9]

-

Destaining solution (optional, depending on background)

-

Gel imaging system

Procedure:

-

After electrophoresis, place the gel in a clean container.

-

Add the this compound staining solution to completely cover the gel.

-

Incubate for 3 hours at room temperature or 30 minutes at 60°C with gentle agitation.[9][13]

-

If necessary, destain the gel with a solution of 10% methanol and 1.5% acetic acid until the protein bands are clearly visible against a clear background.

-

Image the gel using a suitable gel documentation system.

Synthesis of Hexamethyl Pararosaniline Chloride

The synthesis of hexamethyl pararosaniline chloride can be achieved through the condensation of N,N-dimethylaniline with a one-carbon electrophile, followed by oxidation. A common method involves the reaction of N,N-dimethylaniline with phosgene to form Michler's ketone as an intermediate.[2] This ketone is then reacted with additional N,N-dimethylaniline in the presence of a dehydrating agent like phosphorus oxychloride.[2]

An alternative and more direct synthesis involves the condensation of formaldehyde with three equivalents of N,N-dimethylaniline to form the colorless leuco base.[2] This leuco base is then oxidized to the final colored product.[2]

The following diagram illustrates the synthetic pathway starting from N,N-dimethylaniline and formaldehyde.

Safety and Toxicology

Hexamethyl pararosaniline chloride is harmful if swallowed or inhaled and can cause serious eye damage.[2][14] It is also suspected of causing cancer.[2][14] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

| Toxicological Data | Value | Reference(s) |

| LD50 (Oral, Rat) | 420 mg/kg | [3] |

| Hazard Statements | H302, H318, H351, H410 | [2][14] |

| Precautionary Statements | P201, P273, P280, P305+P351+P338 | [2] |

Conclusion

Hexamethyl pararosaniline chloride remains a valuable tool in various scientific disciplines. Its well-characterized chemical and physical properties, combined with its diverse biological activities, make it a versatile compound for researchers. This guide has provided an in-depth overview of its structure, properties, mechanisms of action, and key experimental protocols to facilitate its effective and safe use in the laboratory. As research continues, new applications for this historic dye may yet be discovered, particularly in the fields of drug development and antimicrobial research.

References

- 1. goldbio.com [goldbio.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. bioresearch.com.jo [bioresearch.com.jo]

- 4. This compound | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Assay for Determining Viability of Cultured Cells [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ufl.edu [chem.ufl.edu]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. tpp.ch [tpp.ch]

- 11. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 12. clyte.tech [clyte.tech]

- 13. This compound stains proteins in SDS-PAGE gels and zymograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4.5. Minimum Inhibitory Concentrations (MIC) [bio-protocol.org]

An In-depth Technical Guide to Crystal Violet Staining for Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal violet staining principle for determining cell viability. It includes detailed experimental protocols, quantitative data representation, and visualizations of the experimental workflow and a relevant biological pathway to offer a thorough understanding of this fundamental technique.

Core Principle of this compound Staining

The this compound assay is a simple, rapid, and cost-effective colorimetric method for quantifying the relative viability of adherent cells. The core principle of this technique lies in the ability of the this compound dye, a triarylmethane dye, to bind to proteins and DNA within the cells.[1]

In a typical experimental setup, cells are cultured in multi-well plates and subjected to various treatments, such as drug compounds or cytotoxic agents. At the end of the treatment period, cells that have undergone cell death or apoptosis lose their adherence to the culture plate and are subsequently washed away.[2][3] The remaining viable, adherent cells are then fixed and stained with this compound solution. The dye stains the nuclei and cytoplasm of these cells.

After a washing step to remove excess dye, the bound this compound is solubilized. The amount of dye, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance of the solubilized dye solution at a specific wavelength, typically between 570 and 590 nm, using a spectrophotometer or a microplate reader.[1][4] A higher absorbance value indicates a greater number of viable cells.

Experimental Protocols

This section details a standard protocol for performing a this compound cell viability assay in a 96-well plate format. The volumes and times may need to be optimized for different cell types and plate formats.

Reagents and Materials

-

Adherent cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol

-

This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound powder in 100 mL of 20% methanol in distilled water.

-

Solubilization Solution: 10% acetic acid or 1% Sodium Dodecyl Sulfate (SDS) in water.

-

96-well tissue culture plates

-

Microplate reader capable of measuring absorbance at 570-590 nm.

Step-by-Step Methodology

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a desired density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, remove the culture medium.

-

Add fresh medium containing the desired concentrations of the test compound(s) to the experimental wells. Include a vehicle control (e.g., DMSO) for comparison.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Fixation:

-

Carefully aspirate the culture medium from each well.

-

Gently wash the cells once with 200 µL of PBS.

-

Add 100 µL of 100% methanol to each well and incubate for 10-20 minutes at room temperature for fixation.[2]

-

-

Staining:

-

Aspirate the methanol.

-

Add 50 µL of 0.5% this compound staining solution to each well, ensuring the cell monolayer is completely covered.

-

Incubate for 20 minutes at room temperature.[2]

-

-

Washing:

-

Carefully remove the this compound solution.

-

Wash the plate by gently immersing it in a beaker of tap water or by adding water to the wells and aspirating. Repeat this process 2-4 times until the excess dye is removed.[2]

-

Invert the plate on a paper towel and allow it to air dry completely.

-

-

Solubilization:

-

Add 100-200 µL of solubilization solution (e.g., 1% SDS) to each well.

-

Incubate the plate on an orbital shaker for 15-30 minutes at room temperature to ensure complete solubilization of the dye.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100%).

-

Data Presentation

The following table summarizes example quantitative data from a study evaluating the cytotoxicity of formaldehyde (FA) on human primary fibroblasts using the this compound assay.[5]

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Average Optical Density (OD) at 570 nm (± SEM) | Cell Viability (% of Control) |

| Control | 0 | 24 | 1.25 ± 0.08 | 100% |

| Formaldehyde | 250 | 24 | 0.59 ± 0.05 | 47% |

| Formaldehyde | 500 | 24 | 0.21 ± 0.03 | 17% |

| Control | 0 | 48 | 1.48 ± 0.11 | 100% |

| Formaldehyde | 250 | 48 | 0.98 ± 0.09 | 66% |

| Formaldehyde | 500 | 48 | 0.15 ± 0.02 | 10% |

| Control | 0 | 72 | 1.62 ± 0.13 | 100% |

| Formaldehyde | 250 | 72 | 1.18 ± 0.10 | 73% |

| Formaldehyde | 500 | 72 | 0.13 ± 0.02 | 8% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the this compound cell viability assay.

Apoptosis Signaling Pathway

This diagram provides a simplified overview of the intrinsic (mitochondrial) apoptosis pathway, a key cellular process often investigated using cell viability assays like this compound staining.

References

Unraveling the Molecular Embrace: A Technical Guide to Crystal Violet's Interaction with DNA and Proteins

For Immediate Release

A Deep Dive into the Binding Mechanisms of a Classic Histological Stain with Key Biological Macromolecules, Offering Insights for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive examination of the binding interactions between crystal violet (CV), a well-established triphenylmethane dye, and two fundamental biological macromolecules: Deoxyribonucleic Acid (DNA) and proteins. This document synthesizes key findings on the nature of these interactions, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the underlying processes to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

This compound and DNA: A Non-Intercalative Major Groove Affair

Contrary to the behavior of many planar aromatic dyes, this compound does not intercalate between the base pairs of the DNA double helix.[1] Instead, it favors a non-intercalative binding mode, primarily associating with the major groove of the DNA.[1][2] This interaction is significantly influenced by electrostatic forces between the cationic this compound molecule and the anionic phosphate backbone of DNA.[1]

Studies have demonstrated that this compound and its derivatives exhibit a preference for AT-rich regions of DNA, which is attributed to the wider major groove of B-form DNA in these areas, allowing for a better steric fit for the bulky triphenylmethane structure.[1] The binding of this compound to DNA can lead to a significant increase in the thermal stability of the DNA duplex.[1]

Quantitative Analysis of this compound-DNA Binding

The affinity of this compound and its derivatives for DNA has been quantified using various biophysical techniques. The apparent association constants (Kapp) provide a measure of the binding strength.

| Compound | DNA Type | Kapp (x 107 M-1) | Binding Site Size (bp) | Reference |

| This compound Derivative 1a | Calf Thymus | 1.80 | 10-14 | [1] |

| This compound Derivative 1e | Calf Thymus | 16.2 ± 3.7 | 10-14 | [1] |

| This compound Derivative 1f | Calf Thymus | - | 10-14 | [1] |

Table 1: Apparent association constants (Kapp) and binding site sizes for various this compound derivatives with calf thymus DNA, as determined by competitive ethidium displacement assays.

Experimental Protocols for Studying this compound-DNA Interactions

This assay is used to determine the binding affinity of a ligand to DNA by measuring the displacement of a fluorescent intercalator, ethidium bromide (EtBr).

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Prepare a stock solution of ethidium bromide in the same buffer.

-

Prepare a series of dilutions of the this compound compound to be tested.

-

-

Assay Setup:

-

In a fluorescence cuvette, mix the CT-DNA solution and the ethidium bromide solution. Allow the mixture to incubate to ensure complete intercalation of EtBr into the DNA.

-

Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

-

-

Titration:

-

Add increasing concentrations of the this compound solution to the cuvette containing the DNA-EtBr complex.

-

After each addition, incubate the mixture for a short period to reach equilibrium and then measure the fluorescence intensity.

-

-

Data Analysis:

-

The binding of this compound to DNA will displace the intercalated ethidium bromide, leading to a quenching of the fluorescence.

-

Plot the percentage of fluorescence quenching against the concentration of this compound.

-

The concentration of this compound required to achieve 50% quenching (IC50) can be used to calculate the apparent association constant (Kapp).

-

Viscosity measurements can help elucidate the mode of binding of a small molecule to DNA. Intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix, while groove binding has a smaller effect.

Protocol:

-

Sample Preparation:

-

Prepare a solution of CT-DNA in a suitable buffer.

-

Prepare stock solutions of this compound and a known intercalator (e.g., ethidium bromide) and a known groove binder (e.g., netropsin) as controls.

-

-

Viscosity Measurement:

-

Use a viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature.

-

Measure the flow time of the buffer and the DNA solution.

-

Add increasing amounts of the this compound solution to the DNA solution and measure the flow time after each addition.

-

Repeat the measurements with the control compounds.

-

-

Data Analysis:

-

Calculate the relative specific viscosity of the DNA solution at each concentration of the added compound.

-

Plot the relative specific viscosity against the ratio of the concentration of the compound to the concentration of DNA.

-

A significant increase in viscosity is indicative of intercalation, whereas a small or no change suggests groove binding.[1]

-

Visualization of this compound-DNA Binding Workflow

Caption: Workflow for studying this compound-DNA binding.

This compound and Proteins: A Tale of Fluorescence Quenching

This compound also interacts with proteins, with its binding to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), being well-documented.[3][4] The primary mechanism of this interaction involves the quenching of the intrinsic fluorescence of the protein, which is mainly due to tryptophan residues.[5] This quenching is predominantly a static process, indicating the formation of a ground-state complex between this compound and the protein.[3][5]

The binding is driven primarily by hydrophobic interactions, with the this compound molecule localizing within hydrophobic pockets of the protein.[3][5] In the case of BSA, this compound has been shown to bind specifically to subdomain IIA.[3]

Quantitative Analysis of this compound-Protein Binding

The binding affinity and thermodynamic parameters of the this compound-protein interaction can be determined through fluorescence quenching studies.

| Protein | Temperature (K) | Binding Constant (Kb) (M-1) | ΔG° (kJ mol-1) | ΔH° (kJ mol-1) | ΔS° (J mol-1 K-1) | Reference |

| BSA | 298 | 1.15 x 105 | -28.85 | -16.11 | 42.75 | [3] |

| BSA | 310 | 1.83 x 105 | -31.14 | -16.11 | 48.48 | [3] |

Table 2: Thermodynamic parameters for the binding of this compound to Bovine Serum Albumin (BSA) at different temperatures.

Experimental Protocols for Studying this compound-Protein Interactions

This technique is used to study the binding of a ligand (quencher) to a protein by monitoring the decrease in the protein's intrinsic fluorescence.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the protein (e.g., BSA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of this compound in the same buffer.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to excite the tryptophan residues of the protein (typically around 280 nm or 295 nm).

-

Record the fluorescence emission spectrum of the protein solution alone (typically in the range of 300-450 nm).

-

-

Titration:

-

Add successive aliquots of the this compound solution to the protein solution in the cuvette.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence data for the inner filter effect.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated using the modified Stern-Volmer equation.

-

By performing the experiment at different temperatures, thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be determined using the van't Hoff equation.

-

UV-Vis spectroscopy can be used to confirm the formation of a ground-state complex between the protein and the ligand.

Protocol:

-

Sample Preparation:

-

Prepare a series of solutions containing a fixed concentration of the protein and varying concentrations of this compound.

-

Prepare a corresponding series of solutions containing only this compound at the same concentrations.

-

-

Spectral Measurement:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Compare the absorption spectra of this compound in the absence and presence of the protein.

-

A change in the absorption spectrum of the ligand upon addition of the protein (e.g., a shift in the maximum absorption wavelength or a change in molar absorptivity) is indicative of the formation of a ground-state complex.

-

Visualization of this compound-Protein Binding and Analysis

Caption: this compound-Protein interaction and analysis workflow.

Implications for Research and Drug Development

A thorough understanding of how small molecules like this compound interact with DNA and proteins is fundamental to various scientific disciplines.

-

In basic research , this knowledge aids in the interpretation of histological staining patterns and in the design of novel molecular probes for studying cellular structures and processes. The ability of this compound to bind to both nucleic acids and proteins underlies its broad utility as a biological stain.[6][7]

-

In drug development , the study of dye-protein and dye-DNA interactions provides valuable insights into the pharmacokinetics and pharmacodynamics of drug candidates. Serum albumin is a major carrier of drugs in the bloodstream, and the binding of a drug to albumin can significantly affect its distribution, metabolism, and efficacy.[3] Understanding the forces that govern these interactions can aid in the design of drugs with improved delivery and targeting properties. Furthermore, the major groove of DNA is an increasingly important target for the development of new therapeutic agents, and the non-intercalative binding mode of this compound provides a useful model for the design of groove-binding drugs.

Conclusion

This technical guide has provided a detailed overview of the core principles governing the binding of this compound to DNA and proteins. The non-intercalative, major groove binding to DNA and the hydrophobically driven, static quenching interaction with proteins are key features of this versatile molecule. The quantitative data and experimental protocols presented herein offer a practical resource for researchers seeking to investigate these and similar molecular interactions. The continued exploration of such fundamental binding events will undoubtedly pave the way for advancements in both our understanding of biological systems and the development of novel therapeutic strategies.

References

- 1. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. cell quantitation: this compound - Cellculture2 [cellculture2.altervista.org]

The Historical Development of Crystal Violet as a Histological Stain: An In-depth Technical Guide

Abstract

Crystal violet, a synthetic triarylmethane dye, has played a pivotal role in the advancement of histology and microbiology. This technical guide provides a comprehensive overview of the historical development of this compound as a histological stain, detailing its chemical synthesis, physicochemical properties, and its seminal applications in the Gram stain and amyloid detection. This document adheres to stringent data presentation and visualization standards to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Dawn of Synthetic Dyes in Microscopy

The latter half of the 19th century marked a revolution in microscopy, largely driven by the advent of synthetic dyes. These dyes, emerging from the burgeoning chemical industry, provided researchers with unprecedented tools to visualize the microscopic world with enhanced contrast and specificity. Among these, this compound, with its intense purple hue, rose to prominence and became indispensable in the laboratory.

The journey of this compound begins with the synthesis of a related compound, methyl violet, by Charles Lauth in 1861.[1] However, it was Alfred Kern who first synthesized this compound (hexamethyl pararosaniline chloride) in 1883.[1] The name "gentian violet" was introduced by the German pharmacist Georg Grübler around 1880 for a staining reagent that was likely a mixture of methylated pararosaniline dyes, including what we now know as this compound.[1] This "gentian violet" proved to be a popular and effective stain, setting the stage for its widespread adoption in histology.[1]

Physicochemical Properties of this compound

The efficacy of this compound as a histological stain is rooted in its chemical structure and resulting physicochemical properties. As a cationic dye, it readily binds to negatively charged components within cells and tissues.

| Property | Value |

| Chemical Formula | C₂₅H₃₀ClN₃ |

| Molar Mass | 407.99 g/mol |

| Appearance | Dark green powder or crystals with a metallic luster |

| Melting Point | 205 °C (decomposes) |

| Solubility in Water | 4 g/L at 25 °C |

| Absorption Maximum (λmax) | 590 nm in water (blue-violet) |

| 420 nm and 620 nm at pH 1.0 (green) | |

| 420 nm at pH -1.0 (yellow) | |

| pKa | 9.4 |

| Common Synonyms | Gentian violet, Methyl violet 10B, Hexamethyl pararosaniline chloride |

Chemical Synthesis of this compound

The original synthesis of this compound, developed by Kern and Caro, involved the reaction of dimethylaniline with the highly toxic phosgene to produce an intermediate, Michler's ketone.[1] A more common modern synthesis involves the condensation of formaldehyde with N,N-dimethylaniline.

The synthesis can be summarized in the following logical steps:

Landmark Histological Applications

This compound's impact on histology is most profoundly demonstrated through its central role in two major staining techniques: the Gram stain for bacterial differentiation and the staining of amyloid plaques.

The Gram Stain: A Revolution in Microbiology

In 1884, the Danish bacteriologist Hans Christian Gram, while working in Berlin, developed a differential staining method to make bacteria more visible in stained sections of lung tissue.[5] This technique, now famously known as the Gram stain, became a cornerstone of microbiology, allowing for the classification of bacteria into two large groups: Gram-positive and Gram-negative.[5]

The differential staining is based on the differences in the cell wall composition of these bacterial groups. Gram-positive bacteria possess a thick peptidoglycan layer that retains the this compound-iodine complex, while Gram-negative bacteria have a thin peptidoglycan layer and an outer lipid membrane that allows for the decolorization and subsequent counterstaining.[5][6]

Hucker's modification is a widely used version of the Gram stain.

Reagents:

-

This compound Solution (Hucker's):

-

Solution A: 2 g this compound (certified) in 20 ml of 95% ethyl alcohol.

-

Solution B: 0.8 g ammonium oxalate in 80 ml of distilled water.

-

Mix Solutions A and B. Let stand for 24 hours and filter before use.

-

-

Gram's Iodine: 1 g iodine and 2 g potassium iodide in 300 ml of distilled water.

-

Decolorizer: A 1:1 mixture of acetone and 95% ethyl alcohol.

-

Safranin Counterstain: 0.25 g safranin O in 10 ml of 95% ethyl alcohol and 90 ml of distilled water.

Procedure:

-

Prepare a thin smear of the bacterial sample on a clean glass slide, air dry, and heat-fix by passing it through a flame.

-

Flood the smear with Hucker's this compound solution for 1 minute.

-

Briefly wash with tap water.

-

Flood the smear with Gram's iodine for 1 minute.

-

Wash with tap water.

-

Decolorize with the acetone-alcohol solution until the purple color ceases to run from the smear.

-

Immediately wash with tap water.

-

Counterstain with safranin for 30-60 seconds.

-

Wash with tap water, blot dry, and examine under a microscope.

Expected Results:

-

Gram-positive bacteria: Blue to purple.

-

Gram-negative bacteria: Pink to red.

Staining of Amyloid Plaques

This compound was the first stain used for the detection of amyloid deposits in tissues, dating back to 1875. Amyloid refers to abnormal protein aggregates that can accumulate in various tissues and are associated with a range of diseases, including Alzheimer's disease. This compound binds to the surface carboxyl ions of the amyloid fibrils. While it is not as specific as other amyloid stains like Congo red, it remains a useful screening tool.

In 1947, Ethel Lieb published a method for a permanent stain for amyloid using this compound, which provided a reliable technique for its visualization.[7][8]

This method utilizes a metachromatic staining reaction where the amyloid stains a different color (reddish-violet) than the background (blue-violet).

Reagents:

-

Lieb's this compound Solution (0.5%): 0.5 g this compound in 100 ml of a solution containing 2.5 ml of glacial acetic acid and 97.5 ml of distilled water. The solution should be filtered.

-

Apathy's Mounting Medium or other aqueous mounting medium.

Procedure:

-

Deparaffinize and hydrate tissue sections (cut at 10-12 microns for best results) to distilled water.

-

Stain in Lieb's this compound solution for 5-10 minutes.

-

Rinse thoroughly in tap water.

-

Mount with an aqueous mounting medium.

Expected Results:

-

Amyloid deposits: Reddish-violet.

-

Background: Blue-violet.

Mechanism of Staining

This compound is a cationic (positively charged) dye. Its staining mechanism relies on electrostatic attraction to negatively charged molecules within the cell. In general histological applications, it binds to the phosphate groups of nucleic acids in the cell nucleus and to acidic proteins in the cytoplasm, staining them purple. This property also makes it useful for quantifying cell viability, as the amount of dye retained is proportional to the number of adherent cells.

In the Gram stain, the this compound cation (CV+) penetrates the cell walls of both Gram-positive and Gram-negative bacteria. The subsequent addition of iodine (I-) forms a large, insoluble this compound-iodine (CV-I) complex. In Gram-positive bacteria, the thick, dehydrated peptidoglycan layer traps this complex. In Gram-negative bacteria, the alcohol-acetone decolorizer dissolves the outer lipid membrane and the thin peptidoglycan layer allows the CV-I complex to be washed out.

For amyloid staining, the mechanism is described as a metachromatic reaction. While the exact nature is complex, it is understood that the dye molecules stack in a specific orientation upon binding to the amyloid fibrils, altering the light absorption properties and resulting in a shift from the usual blue-violet to a reddish-purple color.

Conclusion

The historical development of this compound as a histological stain is a testament to the profound impact of synthetic chemistry on the biological sciences. From its initial synthesis in the late 19th century to its critical role in the development of the Gram stain and amyloid staining techniques, this compound has been instrumental in advancing our understanding of microbiology and pathology. Its continued use in modern laboratories underscores its enduring utility as a simple, effective, and versatile staining agent. This technical guide, with its detailed protocols and data, aims to provide a valuable resource for contemporary researchers building upon this rich historical foundation.

References

- 1. clyte.tech [clyte.tech]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 548-62-9 [m.chemicalbook.com]

- 5. Gram's Stain [oacapps.med.jhmi.edu]

- 6. riccachemical.com [riccachemical.com]

- 7. newcomersupply.com [newcomersupply.com]

- 8. This compound | 548-62-9 [chemicalbook.com]

safety precautions for handling crystal violet powder

An In-depth Technical Guide to Safety Precautions for Handling Crystal Violet Powder

For Researchers, Scientists, and Drug Development Professionals

Executive Summary